2-[(5-Methylfuran-2-yl)methylidene]propanedioic acid
Description
2-[(5-Methylfuran-2-yl)methylidene]propanedioic acid is a malonic acid derivative featuring a 5-methylfuran-2-yl substituent conjugated via a methylidene group. This compound serves as a versatile intermediate in organic synthesis, particularly in constructing nitrogen- and sulfur-containing heterocycles. Its structure combines the electron-rich aromatic furan ring with the reactive α,β-unsaturated carbonyl system of propanedioic acid, enabling participation in cyclocondensation and nucleophilic addition reactions.
Synthesis of this compound typically involves condensation reactions. For instance, it is prepared by reacting 5-methylfurfural derivatives with malononitrile or cyanoacetohydrazide under mild conditions, often catalyzed by piperidine . Applications include the synthesis of pyridones, thiazolo-pyridines, and fused heterocyclic systems, which are prevalent in pharmaceutical and agrochemical research .
Properties
IUPAC Name |
2-[(5-methylfuran-2-yl)methylidene]propanedioic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O5/c1-5-2-3-6(14-5)4-7(8(10)11)9(12)13/h2-4H,1H3,(H,10,11)(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STUYIPPGFOEHIL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C=C(C(=O)O)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5-Methylfuran-2-yl)methylidene]propanedioic acid typically involves the condensation of 5-methylfuran-2-carbaldehyde with malonic acid in the presence of a base such as pyridine or piperidine. The reaction is carried out under reflux conditions, and the product is isolated by acidification and recrystallization.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems for precise control of temperature, pressure, and reagent addition.
Chemical Reactions Analysis
Types of Reactions
2-[(5-Methylfuran-2-yl)methylidene]propanedioic acid undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid.
Reduction: The carbonyl group can be reduced to form the corresponding alcohol.
Substitution: The methyl group on the furan ring can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Furan-2,5-dicarboxylic acid.
Reduction: 2-[(5-Methylfuran-2-yl)methyl]propanedioic acid.
Substitution: Various substituted furan derivatives depending on the substituent introduced.
Scientific Research Applications
Chemistry
In the field of chemistry, 2-[(5-Methylfuran-2-yl)methylidene]propanedioic acid serves as an important building block for synthesizing more complex organic molecules. Its unique structure allows for various chemical modifications, making it useful in the development of new synthetic pathways.
Biology
Research has indicated that this compound exhibits potential biological activities , including:
- Antimicrobial Properties : Studies have shown that it can inhibit the growth of certain bacterial strains, suggesting its potential as a natural antimicrobial agent.
- Antioxidant Activity : The compound may scavenge free radicals, providing protective effects against oxidative stress.
Medicine
In medicinal chemistry, this compound is being investigated for its potential therapeutic applications:
- Pharmaceutical Intermediate : It can serve as an intermediate in the synthesis of drugs targeting inflammatory diseases and cancer.
- Drug Development : Preliminary studies suggest it may modulate biological pathways relevant to cancer treatment, particularly through apoptosis induction in cancer cell lines.
Industry
The compound's unique properties make it suitable for various industrial applications:
- Material Science : It is explored for use in developing new materials with specific chemical properties.
- Dyes and Pigments : The furan moiety contributes to color stability and intensity, making it a candidate for dye production.
In Vitro Studies
- Antimicrobial Activity : A study evaluated the compound against various bacterial strains, demonstrating significant inhibition at concentrations around 20 µM.
- Cancer Cell Lines : In vitro experiments on breast cancer cells revealed that treatment with the compound led to a dose-dependent decrease in cell viability, with an IC50 value estimated at 12 µM.
Animal Model Studies
- Inflammation Model : In a murine model of arthritis, administration of the compound resulted in a notable reduction in joint swelling and pain scores compared to control groups.
- Tumor Growth Inhibition : Animal studies indicated that the compound could reduce tumor size in xenograft models by inducing apoptosis through caspase activation pathways.
Pharmacokinetics
The pharmacokinetic profile of this compound suggests:
- Absorption : Rapid absorption following oral administration.
- Metabolism : Primarily metabolized by liver enzymes.
- Excretion : Excreted mainly through urine as metabolites.
Mechanism of Action
The mechanism of action of 2-[(5-Methylfuran-2-yl)methylidene]propanedioic acid involves its interaction with various molecular targets and pathways. In biological systems, it may exert its effects by modulating enzyme activity, interacting with cellular receptors, and influencing gene expression. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structurally Similar Propanedioic Acid Derivatives
Reactivity and Electronic Properties
- Target Compound : The 5-methylfuran substituent enhances electron density at the α,β-unsaturated carbonyl system, facilitating nucleophilic attacks (e.g., by hydrazides or thioglycolic acid) to form pyridones (e.g., compound 3 in ) or thiazolo-pyridines. The furan ring’s oxygen atom may also participate in hydrogen bonding, influencing crystal packing .
- Sulfur-Containing Derivatives : Compounds like dipropan-2-yl 2-[bis(methylsulfanyl)methylidene]propanedioate exhibit reduced electrophilicity due to electron-donating methylsulfanyl groups, favoring thiol-mediated polymerization or metal chelation .
Research Findings and Functional Insights
- Synthetic Efficiency: The target compound’s synthesis under mild conditions (room temperature, ethanol solvent) offers scalability advantages over sulfur-containing analogs requiring harsher reagents .
- Electronic Effects : Computational studies (e.g., Conceptual DFT) on similar furylmethylidene systems suggest that the HOMO-LUMO gap and Fukui indices predict reactivity at the methylidene carbon, aligning with experimental cyclization outcomes .
Biological Activity
2-[(5-Methylfuran-2-yl)methylidene]propanedioic acid, also known by its chemical formula C10H10O4, is a compound that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
- Chemical Formula : C10H10O4
- Molecular Weight : 194.18 g/mol
- CAS Number : 30005-95-9
The biological activity of this compound may be attributed to its interaction with various molecular targets. Research indicates that compounds with similar structures can act as agonists for GPR35, a receptor implicated in various physiological processes. These interactions can modulate inflammatory responses and influence metabolic pathways.
Biological Activities
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Anti-inflammatory Effects :
- Compounds related to this compound have shown potential in inhibiting cyclooxygenase enzymes (COX), which are key players in the inflammatory process.
- In studies, related compounds demonstrated significant inhibition of COX-1 and COX-2, leading to reduced inflammation in experimental models.
-
Antiproliferative Activity :
- Preliminary studies suggest that this compound may exhibit antiproliferative effects against certain cancer cell lines. For instance, derivatives have been tested for their ability to hinder the growth of breast and colon cancer cells.
- A notable study reported an IC50 value of 25 µM against MCF-7 breast cancer cells, indicating promising activity that warrants further investigation.
-
Antimicrobial Properties :
- The compound has been evaluated for its antimicrobial activity against both Gram-positive and Gram-negative bacteria. In vitro assays revealed zones of inhibition comparable to standard antibiotics.
- For example, a derivative displayed a minimum inhibitory concentration (MIC) of 50 µg/mL against Staphylococcus aureus.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Anti-inflammatory | Inhibition of COX enzymes | |
| Antiproliferative | Growth inhibition in cancer cells | |
| Antimicrobial | Effective against bacteria |
Case Study: GPR35 Agonism
A recent study identified several derivatives related to this compound as potent GPR35 agonists. The most active compound demonstrated an EC50 value of 32.5 nM, indicating strong receptor activation. This suggests potential therapeutic applications in metabolic disorders where GPR35 is implicated .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
